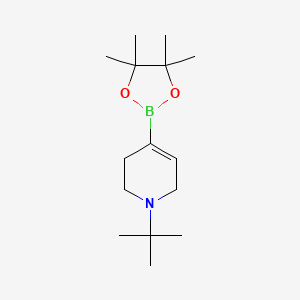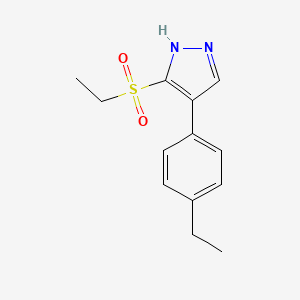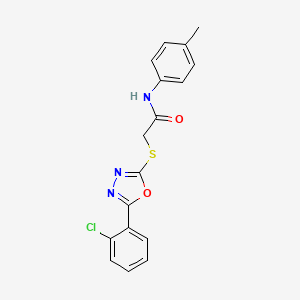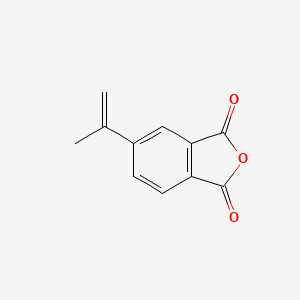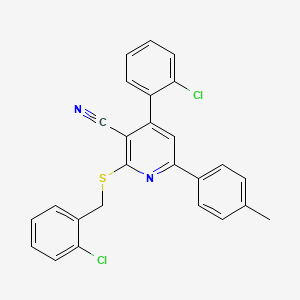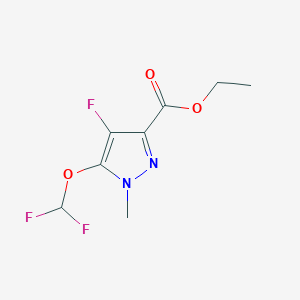
Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with difluoromethoxy, fluoro, and ethyl ester groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Métodos De Preparación
The synthesis of Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate involves several steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced using difluoromethylating agents such as ClCF₂H or other novel difluorocarbene reagents.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or difluoromethoxy positions, using nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the target. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparación Con Compuestos Similares
Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Pyraflufen-ethyl: Another pyrazole-based compound used as a herbicide.
Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group and are used as building blocks for various N-heterocycles.
Icosapent ethyl: Although structurally different, this compound also contains an ethyl ester group and is used in cardiovascular treatments.
Propiedades
Fórmula molecular |
C8H9F3N2O3 |
|---|---|
Peso molecular |
238.16 g/mol |
Nombre IUPAC |
ethyl 5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9F3N2O3/c1-3-15-7(14)5-4(9)6(13(2)12-5)16-8(10)11/h8H,3H2,1-2H3 |
Clave InChI |
KXFOOFCDKCLOPI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1F)OC(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)


![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
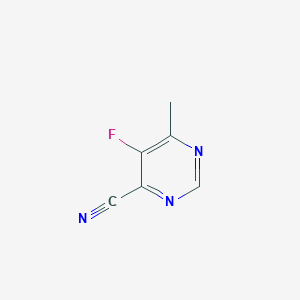
![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
